Zirconium carbonate oxide (Zr3(CO3)O5)

Description

Contextual Significance of Zirconium Compounds in Advanced Materials Science

Zirconium and its compounds are integral to numerous fields of advanced materials science due to their superior mechanical, thermal, electrical, and chemical properties. up.ac.za Zirconium dioxide (ZrO2), or zirconia, is a prominent example, known for its exceptional fracture toughness, chemical resistance, and thermal stability. wikipedia.orgyoutube.com These characteristics make it suitable for applications such as thermal barrier coatings, dental implants, and as a diamond substitute. wikipedia.orgmdpi.com

The versatility of zirconium allows it to form a wide range of inorganic compounds and coordination complexes, typically with a +4 oxidation state. wikipedia.org These compounds are utilized in diverse applications:

Ceramics: Zirconium compounds are used to create advanced ceramics with novel properties. zircon-association.org Zirconia, for instance, is used in refractories and high-temperature applications. researchgate.netijraset.com

Catalysis: The ability of zirconium to act as either a strong acid or base makes its compounds versatile catalysts in pollution control, automotive applications, and chemical refining. zircon-association.org

Nuclear Technology: Hafnium-free zirconium metal has a very low thermal neutron absorption cross-section, making it an essential structural material in nuclear reactors, particularly for encasing uranium oxide fuel pellets. up.ac.za

Paper and Coatings: Compounds like ammonium (B1175870) zirconium carbonate (AZC) and potassium zirconium carbonate (PZC) are used as insolubilizers and crosslinkers in paper coatings, enhancing water resistance and print quality. zircon-association.org

Historical Trajectories and Evolution of Zirconium Carbonate Chemistry

The history of zirconium dates back to 1789, when German chemist Martin Heinrich Klaproth discovered a new "earth" (oxide) in a zircon gemstone, which he named zirconia. ferralloy.comsciencemadness.orgrsc.org The isolation of the impure metallic element was first achieved by Jöns Jacob Berzelius in 1824 by heating potassium and potassium hexafluorozirconate. ferralloy.comsciencemadness.org High-purity zirconium was not produced until 1925 by van Arkel and de Boer. sciencemadness.org

The development of zirconium carbonate chemistry is more recent and is closely linked to the industrial processing of zircon sand, the primary source of zirconium. sciencemadness.org Zirconium basic carbonate (also known as zirconium carbonate) emerged as a key intermediate chemical. americanelements.comzircomet.com It serves as a precursor for manufacturing a variety of other zirconium compounds. zircomet.com

The synthesis of zirconium carbonates often involves the precipitation of zirconium basic sulfate (B86663). Through careful control of this process, reactive and high-purity zirconium basic carbonate pastes are produced. zircomet.com These intermediates are then used to create products like ammonium zirconium carbonate (AZC) and potassium zirconium carbonate (PZC), which found significant applications, particularly in the paper industry as coating additives. zircon-association.org The compound Zirconium Carbonate Oxide (Zr3(CO3)O5) represents a specific stoichiometry within this class of basic zirconium carbonates.

Fundamental Research Imperatives and Knowledge Gaps for Zr3(CO3)O5

While zirconium basic carbonates are commercially important as precursors, detailed fundamental research specifically on the Zr3(CO3)O5 structure is not extensively documented in publicly available literature. This points to several knowledge gaps and imperatives for future research:

Detailed Structural Characterization: There is a lack of comprehensive crystallographic data for Zr3(CO3)O5. Advanced characterization techniques could elucidate the precise arrangement of the carbonate and oxide anions around the zirconium centers and the nature of the polymeric species that are characteristic of zirconium's aqueous chemistry. sciencemadness.org

Synthesis-Structure-Property Relationships: Systematic studies are needed to understand how synthesis parameters (e.g., pH, temperature, reactant concentrations) influence the final structure and properties of Zr3(CO3)O5. This knowledge is crucial for tailoring the material for specific applications.

Thermal Decomposition Pathway: While it is known that zirconium carbonates can be converted to zirconium oxide via heating (calcination), the specific decomposition pathway, intermediate phases, and resulting zirconia properties (e.g., crystal phase, particle size) for Zr3(CO3)O5 are not well-defined. youtube.comamericanelements.com

Performance in Target Applications: Although related zirconium carbonates are used in catalysis and coatings, there is a lack of performance data for pure, well-characterized Zr3(CO3)O5 in these or other potential applications. Research is needed to evaluate its catalytic activity, coating performance, or utility as a precursor for advanced zirconia ceramics.

Overview of Contemporary Research Paradigms on Mixed-Anion Zirconium Species

The study of mixed-anion compounds, which contain more than one type of anion in a single-phase material, is a burgeoning field in materials science. wikipedia.org Incorporating different anions allows for the fine-tuning of a material's electronic, optical, and chemical properties. wikipedia.org Zirconium is a prime candidate for forming such materials due to its flexible coordination chemistry.

Contemporary research on mixed-anion zirconium species explores various combinations:

Oxyhalides: The effect of halide ions (fluoride, chloride) on the formation and properties of anodic zirconium oxide films has been studied. The incorporation of halide ions into the oxide layer can alter the kinetics of film growth and its physical properties. ijraset.com

Oxyanion Exchange: Zirconium oxides are known for their ability to exchange anions at their surface. Research has demonstrated the high potential of hydrous zirconium oxides for the selective removal of oxyanions like iodate (B108269) (IO3−) from solutions, even in the presence of competing anions like sulfate (SO42−). nih.gov This highlights the use of mixed-anion interactions at the material's surface for environmental applications.

Fluoride-Oxides: Recent work in nonlinear optical (NLO) materials has focused on designing complex zirconium-based fluorides. By strategically substituting cations, novel structures like K5NaZr4F22(H2O)2, a hydrated zirconium fluoride (B91410) with a unique three-dimensional anion framework, have been synthesized. acs.org These materials combine fluoride anions with coordinated water molecules (acting as oxide-like ligands) to achieve desirable optical properties. acs.org

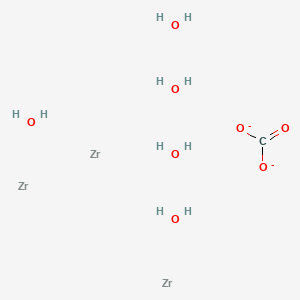

Zirconium carbonate oxide (Zr3(CO3)O5) is itself a mixed-anion species, combining carbonate (CO3)2- and oxide (O)2- anions. The principles guiding research in other mixed-anion zirconium systems—namely, the tuning of properties through anionic combination—are directly applicable to understanding the potential and future research directions for Zr3(CO3)O5.

Structure

2D Structure

Properties

CAS No. |

69011-10-5 |

|---|---|

Molecular Formula |

CH10O8Zr3-2 |

Molecular Weight |

423.76 g/mol |

IUPAC Name |

zirconium;carbonate;pentahydrate |

InChI |

InChI=1S/CH2O3.5H2O.3Zr/c2-1(3)4;;;;;;;;/h(H2,2,3,4);5*1H2;;;/p-2 |

InChI Key |

AHUQEGHPHBQQMA-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.[Zr].[Zr].[Zr] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Zirconium Carbonate Oxide Zr3 Co3 O5

Hydrothermal and Solvothermal Synthesis Approaches

There is a notable lack of detailed, direct methodologies in the current scientific literature for the synthesis of Zirconium Carbonate Oxide (Zr3(CO3)O5) via hydrothermal and solvothermal routes. Existing research predominantly describes the use of basic zirconium carbonate as a starting material for the hydrothermal synthesis of zirconia (ZrO2) nanoparticles, rather than its own preparation by these methods. researchgate.net For instance, zirconia nanoparticles have been synthesized from basic zirconium carbonate using a supercritical hydrothermal method. researchgate.net

Controlled Precipitation and Co-precipitation Techniques

Controlled precipitation from aqueous solutions is the most common and industrially significant method for the synthesis of basic zirconium carbonate. chemicalbook.comzircomet.com These techniques involve the reaction of a soluble zirconium salt with a carbonate-containing precipitating agent, leading to the formation of an insoluble zirconium carbonate species.

A prevalent method involves the use of an aqueous solution of zirconium sulfate (B86663) as the precursor. google.comjustia.com Alkali or ammonium (B1175870) carbonates, or their hydrogen carbonate counterparts, are added to precipitate the basic zirconium carbonate. google.comjustia.com A multi-step process can be employed to enhance purity, wherein basic zirconium sulfate is first precipitated, then redissolved in hydrochloric acid, and subsequently reprecipitated as the basic carbonate. google.comjustia.com For example, a pure, white basic zirconium carbonate can be obtained by suspending purified basic zirconium sulfate in water and adding sodium hydrogen carbonate. google.com

Another widely used precursor is zirconium oxychloride (zirconyl chloride). xml-journal.net The reaction of an acidulous aqueous solution of zirconium oxychloride with ammonium carbonate yields a precipitate of basic zirconium carbonate. google.com However, this can result in a gelatinous precipitate that is difficult to filter and wash. google.com

The key to these methods is the careful control of reaction parameters such as pH, temperature, and reactant concentration to influence the physical properties of the precipitate, such as crystallinity and filterability. google.commdpi.com For instance, titrating an aqueous slurry of sodium zirconium carbonate to a pH of approximately 3.5 to 4.0 with an acid is a method to produce zirconium basic carbonate. google.com

Table 1: Overview of Precipitation Methods for Basic Zirconium Carbonate

| Precursor | Precipitating Agent | Key Process Steps | Reference |

|---|---|---|---|

| Zirconium Sulfate | Sodium Hydrogen Carbonate | Suspension of basic zirconium sulfate in water, followed by addition of precipitant. | google.com |

| Zirconium Sulfate | Ammonium Carbonate / CO2 | Dissolution of purified basic zirconium sulfate in an ammonium carbonate solution, followed by bubbling CO2. | google.comjustia.com |

| Zirconium Oxychloride | Ammonium Carbonate | Direct precipitation from an acidulous aqueous solution. | google.com |

| Basic Zirconium Sulfate | Ammonium Carbonate | Reaction in an aqueous medium at room temperature. | google.com |

Solid-State Reaction Protocols for Bulk Synthesis

Solid-state reactions offer an alternative route for the synthesis of basic zirconium carbonate, typically involving the reaction of solid precursors at or near room temperature, sometimes with mechanical activation.

One documented solid-state method involves the reaction of basic zirconium sulfate with an alkali or ammonium carbonate. google.com This reaction proceeds in the solid phase, where the sulfate group is substituted by the carbonate group. google.com For example, wet basic zirconium sulfate can be reacted with an aqueous solution of ammonium carbonate at room temperature with stirring to yield a fine-crystalline precipitate of basic zirconium carbonate. google.com This method is noted for producing a product that is easier to filter compared to some precipitation methods. google.com

Another low-temperature solid-phase reaction method utilizes zirconyl chloride and sodium carbonate as raw materials to first prepare a sodium zirconium basic carbonate precursor. xml-journal.net This precursor is then treated with dilute hydrochloric acid to produce zirconium basic carbonate. xml-journal.net Mechanical milling can be employed in this process to influence the particle size of the final product. xml-journal.net The technique is reported to produce basic zirconium carbonate that can be used as a raw material for the synthesis of cubic and tetragonal solid solutions of zirconia. osti.gov

Table 2: Solid-State Synthesis Parameters for Basic Zirconium Carbonate

| Zirconium Precursor | Carbonate Source | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Basic Zirconium Sulfate | Ammonium Carbonate | Aqueous medium, room temperature, stirring for 15 min. | Produces a fine-crystalline, easily filterable product. | google.com |

| Zirconyl Chloride | Sodium Carbonate | Low-temperature solid-phase reaction followed by acidification (pH 3.9-4.1). | Milling time and speed affect product granularity; optimal conditions yield ~11 µm particles. | xml-journal.net |

Template-Assisted Synthesis and Self-Assembly Strategies

There is a lack of specific, documented procedures for the synthesis of Zirconium Carbonate Oxide (Zr3(CO3)O5) using template-assisted or self-assembly strategies. While these methods are employed for other zirconium compounds, such as the self-assembly of zirconium-based metal-organic frameworks (MOFs) or the template-assisted synthesis of zirconia nanoparticles, their application for the direct synthesis of basic zirconium carbonate is not described in the available literature. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org

Influence of Precursor Chemistry and Reaction Parameters on Product Characteristics

The properties of the synthesized zirconium carbonate oxide are significantly influenced by the choice of precursors and the specific reaction conditions employed.

The pH of the reaction medium is a critical parameter in precipitation methods. For example, in the deposition precipitation of zirconium hydroxycarbonate on alumina (B75360), a higher pH (in the range of 7-10) favored the formation of carbonate species of zirconium over its hydroxide (B78521). researchgate.net The pH also influences the type of carbonate species formed, with bridged bidentate species forming at pH ≤ 8 and changing to chelating bidentate species at pH > 8. researchgate.net In another process, the conversion of sodium zirconium carbonate to zirconium basic carbonate is achieved by titrating an aqueous slurry to a pH of about 3.5 to 4.0. google.com

Temperature is another key factor. In the precipitation of basic zirconium sulfate, a precursor to basic zirconium carbonate, heating the solution to 70°C to 90°C is preferred to maximize the yield. google.com However, the initial dissolution of this precursor in hydrochloric acid should be carried out at a lower temperature (not exceeding 40°C) to maintain the purification effect. google.com The reaction to form basic zirconium carbonate from basic zirconium sulfate and ammonium carbonate typically proceeds at room temperature. google.com

The concentration of reactants also plays a role. For the reaction of basic zirconium sulfate with a carbonate solution, a concentration of 9-10 wt% of the carbonate is considered favorable for the reaction conditions. google.com The molar ratio of the reactants is also crucial; for instance, a molar ratio of about 0.8 moles of ammonium carbonate per mole of ZrO2 in the basic zirconium sulfate is recommended for attaining a maximum yield of basic zirconium carbonate. google.com

The choice of the initial zirconium precursor is a fundamental aspect that dictates the synthesis pathway and can influence the purity and morphology of the resulting zirconium carbonate oxide.

Zirconium Sulfate is a commonly used precursor, particularly for producing high-purity basic zirconium carbonate. google.com A notable advantage of using zirconium sulfate is that impurities like iron and titanium tend to remain in the solution during the initial precipitation of basic zirconium sulfate, allowing for their separation. google.com The process often involves multiple steps to purify the intermediate basic zirconium sulfate before its conversion to the carbonate form. google.com

Zirconyl Chloride (Zirconium Oxychloride) is another frequently employed precursor. xml-journal.net While its use in direct precipitation with ammonium carbonate can lead to gelatinous precipitates that are challenging to handle, it is suitable for low-temperature solid-phase reactions with sodium carbonate. xml-journal.netgoogle.com

Basic Zirconium Sulfate itself serves as a direct precursor in solid-state reactions with carbonate sources. google.com This intermediate is typically prepared from zirconium sulfate. google.com Its use can lead to a final product with good crystallinity and filterability. google.com

The reactivity of these precursors is tied to their solubility and the chemistry of the zirconium species in solution. The control over hydrolysis and polymerization of zirconium ions in aqueous solutions is essential to obtaining a product with desired characteristics.

Role of Carbonate Source and Concentration

The choice and concentration of the carbonate source are pivotal in the synthesis of Zirconium carbonate oxide. Commonly employed carbonate sources include alkali metal carbonates (e.g., sodium carbonate), ammonium carbonate, and urea (B33335). The selection of the precipitating agent can influence the purity, morphology, and reactivity of the final product.

Ammonium carbonate is often favored as it can lead to a higher purity product. The reaction typically involves the precipitation of a zirconium salt, such as zirconium sulfate, with an aqueous solution of ammonium carbonate. To achieve a high yield of the basic zirconium carbonate, a specific molar ratio of reactants is recommended. For instance, a molar ratio of approximately 0.8 moles of ammonium carbonate per mole of zirconium dioxide (ZrO2) content in the starting zirconium salt is suggested. google.com Exceeding this ratio can lead to the formation of soluble complex zirconium carbonates, resulting in product loss. google.com

Sodium carbonate is another viable carbonate source. Its use in the precipitation of zirconium salts, like zirconium sulfate, has been well-documented in various patents. The concentration of the carbonate solution is a critical parameter. A concentration range of 9-10% by weight is considered optimal for facilitating the reaction and ensuring efficient precipitation. google.com

Urea can also serve as a carbonate source through its hydrolysis at elevated temperatures, which provides a slow and controlled release of carbonate ions. This can lead to the formation of more uniform particles.

The following table summarizes the influence of different carbonate sources on the synthesis of Zirconium carbonate oxide:

| Carbonate Source | Molar Ratio (Carbonate:ZrO2) | Recommended Concentration | Notes |

| Ammonium Carbonate | ~0.8 | 9-10 wt% | Favored for higher purity products. Excess can lead to soluble complexes. google.com |

| Sodium Carbonate | Varies depending on process | 9-10 wt% | Effective precipitating agent. google.com |

| Urea | Varies depending on process | Not specified | Provides slow release of carbonate ions, leading to uniform particles. |

Impact of Temperature, Pressure, and Reaction Duration

The synthesis of Zirconium carbonate oxide is significantly influenced by temperature, pressure, and the duration of the reaction. These parameters affect the reaction kinetics, crystal structure, and particle size of the final product.

Temperature: Most precipitation methods for producing basic zirconium carbonate are conducted at or near room temperature. google.com This approach is often preferred for its simplicity and energy efficiency. However, temperature can be a critical factor in certain steps of the synthesis. For instance, in processes that involve the purification of an intermediate basic zirconium sulfate, heating to temperatures between 50°C and 90°C can be employed to reprecipitate a purer form of the intermediate. google.com The thermal decomposition of the carbonate precursor to form zirconium oxide is also a key consideration, with calcination temperatures influencing the final crystal phase of the zirconia. nih.gov

Pressure: The synthesis of Zirconium carbonate oxide is typically carried out at atmospheric pressure. The use of elevated pressures is not commonly reported for the standard precipitation methods. However, hydrothermal synthesis, which involves elevated temperatures and pressures, is a known method for producing zirconia nanoparticles from zirconium precursors and could potentially be adapted for the synthesis of zirconium carbonate oxide with specific properties. wikipedia.org

Reaction Duration: The duration of the precipitation reaction and subsequent aging steps can impact the crystallinity and particle size of the Zirconium carbonate oxide. A typical precipitation reaction may be stirred for a period ranging from 20 minutes to several hours to ensure complete reaction and homogenization. google.com Longer reaction times can lead to particle growth and changes in the crystalline structure. For example, in the synthesis of some zirconium-based metal-organic frameworks, the reaction time is a key parameter in controlling the particle size. manchester.ac.uk

The table below outlines the general impact of these parameters on the synthesis:

| Parameter | Typical Range | Impact on Synthesis |

| Temperature | Room Temperature - 90°C | Affects reaction kinetics, purity of intermediates, and final crystal phase after calcination. google.comgoogle.comnih.gov |

| Pressure | Atmospheric | Standard precipitation methods are conducted at atmospheric pressure. |

| Reaction Duration | 20 minutes - several hours | Influences completeness of reaction, particle size, and crystallinity. google.commanchester.ac.uk |

Control of pH and Solvent Systems

The pH of the reaction medium and the nature of the solvent system are critical variables that govern the precipitation and properties of Zirconium carbonate oxide.

Control of pH: The pH of the solution directly influences the species of zirconium present and the efficiency of the precipitation. The synthesis of basic zirconium carbonate often involves adjusting the pH of a zirconium salt solution. For example, a method for producing zirconium basic carbonate involves titrating an aqueous slurry of sodium zirconium carbonate to a pH of approximately 3.5 to 4.0 with an acidic agent. chemicalbook.com In other processes, the precipitation of hydrous zirconium dioxide is carried out at specific pH values, with the final pH affecting the properties of the resulting material. nih.gov The pH can also influence the formation of different carbonate species of zirconium. chemdad.com

Solvent Systems: The synthesis of Zirconium carbonate oxide is predominantly carried out in aqueous media. Water is the most common solvent due to the solubility of the zirconium salt precursors and the carbonate sources. The use of organic solvents is less common in the direct synthesis of zirconium carbonate oxide but may be employed in subsequent processing or in the synthesis of related zirconium compounds. The properties of the aqueous solvent, such as the presence of other ions, can also affect the precipitation process.

Green Chemistry Principles Applied to Zr3(CO3)O5 Synthesis

The application of green chemistry principles to the synthesis of Zirconium carbonate oxide aims to reduce the environmental impact of the production process. This includes the use of less hazardous reagents, the development of more energy-efficient processes, and the minimization of waste.

One approach to greener synthesis is the use of biologically derived materials. For instance, research has shown the use of plant extracts, bacteria, and fungi in the synthesis of zirconium oxide nanoparticles. nih.gov These biological entities contain compounds that can act as reducing and capping agents, offering a more environmentally friendly alternative to conventional chemical methods. While this research has focused on zirconium oxide, the principles could potentially be adapted for the synthesis of Zirconium carbonate oxide.

Another key principle of green chemistry is the use of safer solvents. As the synthesis of Zirconium carbonate oxide is primarily aqueous, it already aligns with the preference for water as a benign solvent. Further improvements could involve the recycling of water used in the process to minimize consumption.

The development of catalytic routes for the synthesis of zirconium-containing compounds is also an area of interest from a green chemistry perspective. Catalytic processes can lead to higher efficiency and reduced energy consumption. For example, basic zirconium carbonate itself has been studied as a catalyst for various reactions. rsc.org

Scalability Assessments for Industrial Production of Zirconium Carbonate Oxide

The industrial production of Zirconium carbonate oxide requires careful consideration of the scalability of the synthesis process. The precipitation methods commonly used for its synthesis are generally amenable to large-scale production. google.com Several patents for the production of basic zirconium carbonate explicitly state that the described methods are suitable for industrial-scale implementation. google.com

Key factors in scaling up the production of Zirconium carbonate oxide include:

Reactor Design: The design of the precipitation reactor is crucial for ensuring efficient mixing and heat transfer, which are necessary for controlling particle size and morphology.

Process Control: Automation and precise control of process parameters such as reactant feed rates, temperature, and pH are essential for maintaining consistent product quality at a large scale.

Downstream Processing: The filtration, washing, and drying of the precipitated product are important steps that need to be efficiently scaled up. The filterability of the precipitate is a significant consideration, as gelatinous precipitates can be difficult to handle on an industrial scale. xml-journal.net

Waste Management: The management of byproducts and wastewater is a critical aspect of industrial-scale production. Processes that minimize waste and allow for the recycling of materials are more economically and environmentally sustainable.

The chemical industry has a significant global market for zirconium chemicals, with a large portion of the production of basic zirconium chemicals occurring in China. researchgate.net The continued demand for high-quality zirconium compounds for applications in ceramics, catalysts, and other advanced materials drives the need for efficient and scalable production methods for Zirconium carbonate oxide.

Theoretical and Computational Investigations of Zirconium Carbonate Oxide Zr3 Co3 O5

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Prediction of Crystalline Structure and Thermodynamic Stability

No predictive studies on the crystal structure or thermodynamic stability of Zr3(CO3)O5 have been found.

Calculation of Electronic Band Structures and Density of States

There are no available calculations for the electronic band structure or density of states for Zr3(CO3)O5.

Investigation of Bonding Interactions and Charge Distribution within the Lattice

No investigations into the bonding interactions or charge distribution for Zr3(CO3)O5 are present in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena

Atomistic Simulations of Formation Mechanisms and Phase Transformations

No atomistic simulations detailing the formation mechanisms or potential phase transformations of Zr3(CO3)O5 have been published.

Studies of Ion Diffusion and Mass Transport Phenomena within the Zirconium Carbonate Oxide Matrix

There are no studies on ion diffusion or mass transport phenomena specifically within a Zr3(CO3)O5 matrix.

Computational Prediction of Reaction Pathways and Energetics

Computational methods are powerful tools for mapping out potential reaction pathways and determining their energetic favorability. For a material like Zr3(CO3)O5, this could involve predicting its synthesis from precursors or its decomposition under various conditions. Techniques such as transition state theory, combined with DFT calculations, allow for the identification of intermediate structures and the calculation of activation energy barriers for different reaction steps.

For example, the thermal decomposition of basic zirconium carbonate is a process that could be modeled computationally. Such a study would predict the temperatures at which the carbonate groups begin to break down, the gaseous products that are released (e.g., CO2), and the structure of the resulting zirconium oxide. The reaction of ammonium (B1175870) zirconium carbonate (AZC) with carboxyl groups, which involves a controlled decomposition and the loss of CO2, is another relevant example of a process that can be studied through computational means. dixonchew.co.uk Thermodynamic calculations have also been used to investigate the formation of calcium zirconate (CaZrO3) from the sintering of zirconium dioxide and calcium carbonate, determining the Gibbs free energy of the reaction to predict its spontaneity at different temperatures. researchgate.net

The following table provides examples of energetic data that can be computed to understand reaction pathways, using data from studies on related zirconium compounds.

| Reaction/Process | Method | System | Calculated Energetic Value (kJ/mol) |

| Formation of CaZrO3 | Thermodynamic Calculation | ZrO2 + CaCO3 | ΔG° (at 1173 K) ≈ -60 |

| CO2 Adsorption (Apical) | DFT | Unsaturated Zirconium Site | -64.6 |

This table contains example energetic data from computational studies on related zirconium systems to illustrate the prediction of reaction energetics. The first entry is the standard Gibbs free energy of formation for CaZrO3 at 1173 K, researchgate.net and the second is the adsorption energy of CO2 on a zirconia cluster. researchgate.net

Machine Learning and Data-Driven Approaches in Zr3(CO3)O5 Materials Discovery and Optimization

In recent years, machine learning (ML) and data-driven approaches have emerged as a new paradigm in materials science, accelerating the discovery and optimization of novel materials. researchgate.net For a compound like Zr3(CO3)O5, these methods could be used to predict its properties, explore potential dopants or modifications, and guide experimental synthesis.

The core of this approach involves training a machine learning model on a large dataset of known materials. This dataset typically includes information about the chemical composition, crystal structure, and experimentally measured or computationally calculated properties. Once trained, the model can make rapid predictions for new, hypothetical materials, significantly reducing the time and cost associated with traditional trial-and-error or high-throughput computational screening.

In the context of zirconium-based materials, machine learning has been successfully applied to develop neural network potentials (NNPs) for zirconium metal. aps.orgresearchgate.net These NNPs can accurately describe interatomic interactions and are used in large-scale molecular dynamics simulations to study mechanical properties, defect behavior, and phase transformations, outperforming traditional empirical potentials. aps.orgresearchgate.netmaterialsdesign.com Furthermore, machine learning models have been developed to predict the microstructural behavior and critical fracture stress of multiphase zirconium alloys, using features like hydride geometry and crystal texture as inputs. nih.gov

The application of such data-driven techniques to a system like Zr3(CO3)O5 would begin with the creation of a relevant dataset. This could involve high-throughput DFT calculations on a range of hypothetical zirconium-based oxocarbonates with varying compositions and structures. The resulting data could then be used to train an ML model to predict key properties, such as thermal stability, electronic bandgap, or catalytic activity. This predictive capability would enable a rapid exploration of the vast chemical space around Zr3(CO3)O5, identifying promising candidates for specific applications that can then be prioritized for experimental validation.

Functional Applications and Performance Evaluation of Zirconium Carbonate Oxide Zr3 Co3 O5

Catalysis and Photocatalysis

Zirconium-based materials are recognized for their versatility in catalytic applications, owing to their tunable acidic and redox properties, high thermal stability, and robust nature.

Heterogeneous Catalysis for Organic Transformations

Zirconium compounds serve as highly effective heterogeneous catalysts for a variety of organic transformations. Their utility stems from strong Lewis acidic behavior, low toxicity, and stability. rsc.orgnih.gov Catalysts such as zirconia (ZrO2), often prepared from zirconium carbonate precursors, and zirconium phosphates are employed in reactions including esterification, condensation, isomerization, and multicomponent reactions. nih.govmdpi.com

For instance, zirconium tetrachloride (ZrCl4) has been successfully used to catalyze Michael additions and amination reactions. nih.govalfachemic.com Specially designed organozirconium complexes have shown high efficiency in polymerization and CO2 fixation. nih.gov The catalytic activity is often attributed to the Lewis acid character of the zirconium center, which can activate organic substrates. alfachemic.com Zirconia-based solid acids, in particular, are considered green catalysts as they can replace hazardous and corrosive liquid acids, offering easier separation and reusability. nih.gov

Photocatalytic Degradation of Environmental Contaminants

Zirconium-based materials, especially zirconium dioxide (ZrO2) and zirconium-based metal-organic frameworks (MOFs), are promising photocatalysts for the degradation of persistent organic pollutants in water. frontiersin.org ZrO2 possesses a suitable bandgap and high stability, making it effective for advanced oxidation processes. mdpi.com However, its efficiency can be limited by the rapid recombination of photogenerated electron-hole pairs. mdpi.com

To enhance photocatalytic activity, zirconium materials are often modified, for example, by doping with other metals or forming composites. researchgate.net Zirconium-based MOFs, such as UiO-66, when combined with materials like graphene oxide, exhibit enhanced performance in degrading contaminants like carbamazepine. mdpi.comresearchgate.net This improvement is attributed to increased surface area, better light absorption, and a narrowed band gap, which facilitates the generation of reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (O2•−) radicals responsible for breaking down pollutants. mdpi.comresearchgate.net

| Catalyst | Target Pollutant | Light Source | Degradation Efficiency | Time | Key Findings |

|---|---|---|---|---|---|

| ZrO2 NPs | Methylene Blue | Visible Light | 94% | 20 min | High efficiency attributed to surface oxygen vacancies and charge carriers. mdpi.com |

| UiO-66_GO | Carbamazepine (CBZ) | UVC | >90% | 120 min | Graphene oxide enhances surface area and light absorption, improving degradation rate. mdpi.com |

| Mg-doped ZrO2 | Methyl Violet | UV | 94% | Not Specified | Doping enhances photocatalytic activity under UV irradiation. researchgate.net |

| CoFe2O4@UiO-66 | Methylene Blue (100 mg/L) | Simulated Solar | >60% | 180 min | Core-shell heterojunction structure improves photocatalytic performance. nih.gov |

Role as Catalyst Supports and Active Sites

Zirconia (ZrO2) is widely utilized as a catalyst support due to its exceptional thermal stability and its ability to interact favorably with active metal phases. utwente.nlsemanticscholar.org Materials like Zirconium carbonate oxide are crucial precursors for synthesizing high-surface-area zirconia supports. The properties of the zirconia support, such as its crystalline phase (monoclinic, tetragonal, or amorphous), can significantly influence the dispersion and activity of the supported metal. utwente.nlmdpi.com

For example, the thermal stability of monoclinic zirconia can be significantly improved by adding oxides like La2O3, which helps maintain the surface area at high temperatures. utwente.nl Zirconia supports can enhance the catalytic performance in several ways: by promoting the dispersion of metal nanoparticles, by preventing sintering of the active phase, and by participating directly in the reaction mechanism through metal-support interactions. mdpi.comacs.org In some systems, such as copper-zirconia catalysts used for CO2 hydrogenation, the interface between the copper nanoparticles and the zirconia support is considered the primary location of the active sites. mdpi.comrsc.org

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms on zirconium-based catalysts is key to optimizing their performance. In heterogeneous catalysis, the Lewis acid sites on the zirconia surface play a crucial role by adsorbing and activating reactant molecules. For instance, in alcohol dehydration or esterification reactions, the zirconium center can coordinate with oxygen atoms, facilitating nucleophilic attack. nih.gov

In photocatalysis, the mechanism involves the generation of electron-hole pairs upon light irradiation. mdpi.com These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive radicals (•OH, O2•−). iwaponline.com These radicals then attack and degrade organic pollutants into simpler, less harmful compounds like CO2 and H2O. mdpi.com For copper-zirconia catalysts in CO2 reduction, it is proposed that zirconia enhances the adsorption of CO2 and mediates its transfer to the active copper sites, where it is converted into products like ethylene (B1197577) through a carbonate-involved pathway. rsc.org

Adsorption and Separation Technologies

Zirconium-based materials have demonstrated significant potential as adsorbents for the removal of various contaminants from aqueous solutions, particularly heavy metal ions.

Sorption of Heavy Metal Ions from Aqueous Solutions

Zirconium-based adsorbents, including hydrous zirconium oxide and zirconium phosphates, are effective for removing toxic heavy metal ions such as lead (Pb2+), copper (Cu2+), cadmium (Cd2+), and nickel (Ni2+) from water. frontiersin.orgfrontiersin.orgnih.gov The high affinity of these materials for heavy metals is attributed to mechanisms like Lewis acid-base interactions, ion exchange, and the formation of stable surface complexes. frontiersin.org

The performance of these adsorbents is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. biointerfaceresearch.com Zirconium phosphates, for example, show high adsorption capacities for lead and strontium. frontiersin.orgmdpi.com The adsorption process is often well-described by models like the Langmuir and Freundlich isotherms, which provide insights into the maximum adsorption capacity and the nature of the adsorbent surface. researchgate.netresearchgate.net Kinetic studies frequently show that the adsorption follows a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. nih.gov

| Adsorbent | Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Nano-sized Zirconium Phosphate (B84403) | Lead (Pb2+) | 672.5 | frontiersin.org |

| M-ZrP (modified Zirconium Phosphate) | Lead (Pb2+) | 681 | mdpi.com |

| AM–ZrP (modified Zirconium Phosphate) | Strontium (Sr2+) | 320.14 | mdpi.com |

| Hydrous Zirconia Composite Hydrogel | Cadmium (Cd2+) | 78.8 (0.701 mmol/g) | nih.gov |

| Hydrous Zirconia Composite Hydrogel | Copper (Cu2+) | 39.1 (0.615 mmol/g) | nih.gov |

Carbon Dioxide Capture and Conversion Applications

Current research literature does not provide specific details on the application of Zirconium Carbonate Oxide (Zr3(CO3)O5) for carbon dioxide capture and conversion. While zirconium-based materials, such as metal-organic frameworks (MOFs) and various composites, have been investigated for CO2 capture and catalytic conversion, specific studies focusing on Zr3(CO3)O5 for these purposes were not identified in the available search results. The amphoteric nature of zirconia (ZrO2), which can be derived from zirconium carbonate, suggests potential for CO2 adsorption due to its acidic and basic surface sites. sabinet.co.za However, direct experimental data on the performance of Zirconium Carbonate Oxide in these applications is not presently available.

Adsorption of Emerging Organic Contaminants

While specific studies on the adsorption of emerging organic contaminants by Zirconium Carbonate Oxide (Zr3(CO3)O5) are limited, the related compound, basic zirconium carbonate, has demonstrated utility in water treatment processes. Basic zirconium carbonate is employed to remove impurities from wastewater. dokumen.pub Zirconia-based materials, derived from precursors like basic zirconium carbonate, have been incorporated into composite membranes for the removal of contaminants from polluted water. For instance, electrospun zirconia nanofibers have been used as a support for metal-organic frameworks in composite membranes that show good adsorption performance for pollutants like tetracycline. researchgate.net These applications suggest the potential of zirconium carbonate derivatives in addressing water contamination by emerging organic pollutants, although direct performance data for Zr3(CO3)O5 is not detailed in the available literature.

Advanced Materials for Energy Applications

Solid Electrolytes and Ion Conductors for Energy Storage Devices

Zirconium Carbonate Oxide, more commonly referred to in literature as basic zirconium carbonate, serves as a crucial precursor material in the synthesis of stabilized zirconia, which is a prominent solid electrolyte in energy storage devices like solid oxide fuel cells (SOFCs). sabinet.co.zagoogle.combohrium.com Specifically, it is used in the preparation of yttria-stabilized zirconia (YSZ), a ceramic material known for its high ionic conductivity.

The synthesis process often involves a sol-gel method where basic zirconium carbonate is the zirconium source. bohrium.com For example, 8 mol% yttria-stabilized zirconia (8Y-TZP) nanopowders have been synthesized using basic zirconium carbonate, acetic acid, and various chelating agents. bohrium.com The properties of the resulting YSZ nanopowders, such as particle size and dispersity, are critical for their performance as solid electrolytes. The use of activated carbon as a dispersant during the sol formation from basic zirconium carbonate has been shown to produce well-dispersed 8Y-TZP nanopowders. These powders, when sintered, result in high-density ceramics with small grain sizes, which in turn leads to higher ionic conductivity, a key performance metric for solid electrolytes. bohrium.com

Table 1: Properties of 8Y-TZP Nanopowders Synthesized from Basic Zirconium Carbonate

| Property | Description | Reference |

|---|---|---|

| Starting Material | Basic zirconium carbonate | bohrium.com |

| Synthesis Method | Modified sol-gel with activated carbon absorption | bohrium.com |

| Resulting Material | 8 mol% Y2O3 doped tetragonal zirconia polycrystalline (8Y-TZP) nanopowders | bohrium.com |

| Key Feature | Well-dispersed nanopowders with favorable crystallinity | bohrium.com |

| Advantage | Leads to high density and small grain size in sintered samples, resulting in higher ionic conductivity | bohrium.com |

Hydrogen Storage and Production Materials

Basic zirconium carbonate has been identified as a highly efficient and reusable catalyst for catalytic transfer hydrogenation (CTH) reactions. rsc.orgresearchgate.net This process is a key step in the conversion of biomass-derived platform chemicals and is relevant to hydrogen transfer, a fundamental aspect of hydrogen utilization.

In a study investigating the transfer hydrogenation of levulinate esters to γ-valerolactone (GVL), basic zirconium carbonate was found to be the most active among several transition metal carbonates. researchgate.net The reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) reduction, where hydrogen is transferred from a donor molecule (like an alcohol) to a substrate. The high activity of basic zirconium carbonate is attributed to the cooperative effect of acid (Zr^n+) and base (-OH) sites. researchgate.net

Another study highlighted the excellent catalytic properties of basic zirconium carbonate at low temperatures for the hydrogen transfer of biomass-derived carboxides, specifically the conversion of furfural (B47365) to furfuryl alcohol. rsc.org An impressive yield of 98.66% was achieved even at room temperature. rsc.org

Table 2: Performance of Basic Zirconium Carbonate in Catalytic Transfer Hydrogenation

| Reaction | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl levulinate to γ-valerolactone | Basic zirconium carbonate | 180 | 3.0 | 100 | 96.3 | researchgate.net |

| Furfural to furfuryl alcohol | Basic zirconium carbonate | Room Temp. | - | - | 98.66 | rsc.org |

The catalyst also demonstrated high recyclability, maintaining satisfactory activity even after six consecutive runs in the conversion of ethyl levulinate. researchgate.net

Nuclear Waste Immobilization and Management Matrices

Zirconium-based ceramics are leading candidates for the immobilization of high-level radioactive waste (HLW), particularly for actinide elements. mdpi.comelsevierpure.comresearchgate.netfrontiersin.org While specific studies on the direct use of Zirconium Carbonate Oxide (Zr3(CO3)O5) as a waste form matrix are not detailed, its role as a precursor to stable zirconium oxides (zirconia) is highly relevant. Zirconia (ZrO2) itself is an effective host phase for actinide elements. elsevierpure.comresearchgate.net

The stability of zirconium-containing mineral phases like zircon (ZrSiO4) and zirconolite (CaZrTi2O7) underpins their consideration for nuclear waste management. mdpi.comelsevierpure.comfrontiersin.org These materials can incorporate a wide range of radionuclides into their crystal structures, effectively immobilizing them. Research has demonstrated that zirconolite is stable in aggressive acidic and alkaline solutions and that structural amorphization from radiation has a minimal effect on the leaching of elements. mdpi.com

Given that basic zirconium carbonate is a common starting material for producing high-purity zirconium oxide, google.com it plays an indirect but crucial role in the development of these durable ceramic waste forms. The synthesis of actinide-doped zircon has been demonstrated using zirconium-based starting materials, highlighting the potential to convert waste streams high in zirconium and actinides into durable, zircon-based waste forms. elsevierpure.comresearchgate.net

High-Performance Ceramics and Composites

Zirconium Carbonate Oxide, often in the form of basic zirconium carbonate, is a widely used precursor for the manufacturing of high-purity zirconium oxide (zirconia, ZrO2), a key component in high-performance ceramics and composites. sabinet.co.zagoogle.com The calcination of basic zirconium carbonate yields zirconia, which is utilized in various demanding applications, including electroceramics. google.com

The properties of the final ceramic product are heavily influenced by the characteristics of the precursor powder. Basic zirconium carbonate is used in various synthesis routes, such as sol-gel and co-precipitation, to produce fine, homogeneous, and reactive zirconia powders. sabinet.co.zagoogle.comgoogle.com For instance, it is a starting material for producing yttria-stabilized zirconia (YSZ), a ceramic with excellent thermal stability, corrosion resistance, and ionic conductivity, making it suitable for applications like thermal barrier coatings and solid oxide fuel cells. sabinet.co.zagoogle.com

The process of creating mesoporous zirconia ceramic fibers via electrospinning also utilizes basic zirconium carbonate as the precursor for the zirconia sol. researchgate.net These fibers have high surface areas and are promising candidates as catalyst supports and for other advanced applications. researchgate.net The ability to produce high-purity zirconia from basic zirconium carbonate is essential for applications in electroceramics where purity is a critical requirement. google.com

Reinforcement Phases in Ceramic Matrix Composites

Zirconia (ZrO2), often produced from precursors like zirconium carbonate oxide, is a significant material for reinforcing ceramic matrix composites (CMCs). Its incorporation as a secondary phase enhances the mechanical properties of the primary ceramic matrix. One of the key mechanisms behind this improvement is "transformation toughening." mdpi.com Zirconia can exist in several crystalline structures, primarily monoclinic, tetragonal, and cubic. mdpi.comlinde-amt.com Under stress, such as that from a propagating crack, metastable tetragonal zirconia nanoparticles can transform into the more stable monoclinic phase. This transformation is accompanied by a volume expansion of about 3-5%, which creates compressive stresses around the crack tip, effectively hindering its further propagation and increasing the fracture toughness of the composite material. mdpi.comijmrhs.com

The use of Zirconium carbonate oxide as a starting material allows for the synthesis of finely dispersed, nano-sized zirconia particles. This is crucial because the transformation toughening effect is most pronounced when the grain size is critically controlled. ijmrhs.com Zirconia-based composites are noted for their high mechanical strength and wear resistance, making them suitable for demanding structural applications. nih.govipme.ru

Coatings for Thermal and Corrosion Resistance

Zirconium-based coatings, particularly those made of zirconia (ZrO2), are widely used for protecting mechanical components in harsh environments. linde-amt.compaganoni.it These coatings offer a combination of exceptional hardness, wear resistance, low thermal conductivity, and chemical stability, making them ideal for thermal barrier and corrosion-resistant applications. linde-amt.compaganoni.it Zirconium carbonate oxide can be used as a precursor in the synthesis of zirconia powders for thermal spray and other deposition techniques.

Thermal Resistance: Zirconia's low thermal conductivity and high thermal stability make it an excellent material for thermal barrier coatings (TBCs), particularly in aerospace and automotive industries for components like engine parts. linde-amt.compaganoni.it These coatings insulate the underlying metal alloys from high temperatures, improving efficiency and component longevity.

Corrosion Resistance: Zirconium-based conversion coatings provide robust protection against corrosion for various metal substrates, including aluminum, steel, and zinc. mdpi.comenviroservechemicals.com These nanometric zirconium oxide films enhance both corrosion resistance and the adhesion of subsequent paint or organic topcoats. mdpi.com Research has demonstrated their superior performance compared to traditional iron phosphate coatings. enviroservechemicals.com

| Paint System | Substrate | Coating Type | Salt-Spray Exposure (hours) | Average Creepage from Scribe (mm) |

|---|---|---|---|---|

| TGIC Polyester | Cold Rolled Steel | Zirconium Conversion Coating | 504 | 0.5 |

| TGIC Polyester | Cold Rolled Steel | Iron Phosphate Conversion Coating | 504 | 1.8 |

| TGIC Polyester | Aluminum | Zirconium Conversion Coating | 1008 | 0.2 |

| TGIC Polyester | Aluminum | Iron Phosphate Conversion Coating | 1008 | 1.0 |

| Hybrid | Cold Rolled Steel | Zirconium Conversion Coating | 504 | 2.0 |

| Hybrid | Cold Rolled Steel | Iron Phosphate Conversion Coating | 504 | 4.3 |

| Hybrid | Aluminum | Zirconium Conversion Coating | 1008 | 0.4 |

| Hybrid | Aluminum | Iron Phosphate Conversion Coating | 1008 | 2.2 |

Sensors and Detection Technologies

Zirconium oxide derived from precursors like Zirconium carbonate oxide is a key functional material in the fabrication of various sensors due to its unique electrical and chemical properties at elevated temperatures.

Zirconia-based sensors are most prominently used for detecting oxygen. servomex.com These sensors operate as high-temperature electrochemical cells. versaperm.com The core of the sensor is a solid electrolyte made of yttria-stabilized zirconia (YSZ). At high temperatures (above 650°C), oxygen ions become mobile within the YSZ crystal lattice. versaperm.com A voltage is generated across the material when there is a difference in oxygen partial pressure between the two sides of the sensor (e.g., a reference gas and the sample gas). servomex.comco2meter.com This voltage is proportional to the oxygen concentration, allowing for precise measurement. servomex.com

These sensors are critical in:

Automotive applications: To monitor oxygen levels in exhaust gases for optimizing the air-fuel ratio, improving fuel efficiency, and reducing emissions. co2meter.comzircomet.com

Industrial combustion control: For monitoring flue gases in furnaces and boilers to ensure efficient combustion. servomex.com

Aerospace and medical fields: For precise oxygen measurement in various controlled environments. linde-amt.comservomex.com

While best known for oxygen sensing, research is ongoing into zirconia-based materials for detecting other gases, including CO, NOx, and CO2. mdpi.commdpi.commdpi.com For instance, studies have shown that zirconium carbonate can form on the surface of zirconium when oxidized in a CO2/H2O mixture, indicating a surface interaction that could potentially be harnessed for CO2 sensing applications. researchgate.net

| Parameter | Value/Range |

|---|---|

| Measurement Range | 0.1–100% O₂ |

| Operating Temperature | –100 to +250°C |

| Response Time (T90) | <4 seconds |

| Output Signal | Linear (e.g., 4–20 mA, 0–10 VDC, RS485) |

| Reference Gas Required | No |

The principles that make zirconia effective for gas sensing can be extended to broader chemical sensing for environmental and industrial monitoring. alliedacademies.orgalliedacademies.org Chemical sensors are vital for detecting a range of pollutants in air and water, including heavy metals, pesticides, and industrial emissions. alliedacademies.orgalliedacademies.org The chemical stability and predictable electrochemical behavior of zirconia make it a candidate material for the active element in sensors designed to operate in chemically aggressive environments. nih.govpaganoni.it

Zirconia's use in piezoceramics, such as lead zirconate titanate, also opens up applications in sensor technology. zircomet.com These materials generate a voltage when compressed, a property useful for pressure and vibration sensors. Conversely, they change shape when an electric field is applied, making them useful as actuators. zircomet.com

Pigments and Opacifiers for Industrial Applications

Zirconium compounds are extensively used in the ceramic industry as pigments and opacifiers due to their ability to impart whiteness, brightness, and opacity to glazes and enamels. zircon-association.orgamericanelements.com Zirconium carbonate oxide is a common intermediate for producing the high-purity zirconium compounds needed for these applications. omanchem.com The final functional material is often zirconium silicate (B1173343) (zircon) or zirconium dioxide (zirconia).

Opacifiers: Zircon is a highly effective opacifier. When finely milled and dispersed in a glaze, its high refractive index effectively scatters light, resulting in a brilliant, opaque white finish. This is essential for sanitaryware, tableware, and wall tiles.

Pigments: Zirconium silicate provides a stable host lattice for various transition metal ions, which act as chromophores to create a range of stable, high-temperature ceramic pigments. zirpro.com By doping the zircon structure with specific elements, a palette of colors can be achieved that remains vibrant even after firing at high temperatures. zirpro.com

| Pigment Color | Doping Element | Chemical Formula Example |

|---|---|---|

| Praseodymium Yellow | Praseodymium (Pr) | (Zr,Pr)SiO₄ |

| Vanadium Blue | Vanadium (V) | (Zr,V)SiO₄ |

| Iron Pink/Coral | Iron (Fe) | Fe-doped ZrSiO₄ |

Biomedical Material Development (Focus on material properties, not clinical trials)

Zirconia is a leading bioceramic material used for medical and dental implants, valued for its excellent combination of mechanical properties and biocompatibility. ijmrhs.com High-purity zirconia powders, which can be synthesized from Zirconium carbonate oxide, are essential for fabricating medical-grade components. nih.gov

Key material properties that make zirconia suitable for biomedical applications include:

Biocompatibility: Zirconia is bioinert, meaning it has very low reactivity with bodily tissues and fluids, resulting in fewer inflammatory responses compared to some metals. linde-amt.comnih.govpreciseceramic.com

High Mechanical Strength: Its compressive strength and flexural strength are significantly higher than other ceramics like alumina (B75360) and comparable to some stainless steels, making it suitable for load-bearing applications like orthopedic joint replacements (e.g., femoral heads) and dental crowns and bridges. ijmrhs.compreciseceramic.comwikipedia.org

High Fracture Toughness: Due to the transformation toughening mechanism, zirconia exhibits superior resistance to crack propagation compared to other ceramics. ijmrhs.com

Wear Resistance: The material has a hard, smooth surface that resists abrasion, which is critical for the longevity of joint implants. preciseceramic.com

Chemical Stability: Zirconia is highly resistant to corrosion and degradation in the physiological environment. ijmrhs.compreciseceramic.com

These properties have led to its use in orthopedic surgery for hip and knee prostheses and extensively in dentistry for crowns, bridges, and implants. ijmrhs.comwikipedia.org

| Material | Flexural Strength (MPa) | Compressive Strength (MPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|---|

| Zirconia (Y-TZP) | 800 - 1500 | ~2000 | 6.3 - 11.5 |

| Alumina | 300 - 600 | ~2000 - 4000 | 3.0 - 5.0 |

| Titanium Alloy (Ti-6Al-4V) | ~900 - 1100 (Tensile Strength) | ~830 - 1000 | 55 - 115 |

| Stainless Steel (316L) | ~500 - 700 (Tensile Strength) | ~200 - 400 | ~100 |

Development of Biocompatible Materials for Coatings and Scaffolds

There is currently no specific scientific research available that details the development and performance evaluation of Zirconium carbonate oxide (Zr3(CO3)O5) for use in biocompatible coatings and tissue engineering scaffolds. While the biocompatibility of zirconium compounds is generally acknowledged, specific data on cell adhesion, proliferation, and differentiation on Zr3(CO3)O5 surfaces, as well as the mechanical properties and degradation kinetics of Zr3(CO3)O5 scaffolds, are not present in published research.

Advanced Carrier Materials for Controlled Release Systems

Similarly, there is a lack of specific studies on the application of Zirconium carbonate oxide (Zr3(CO3)O5) as an advanced carrier material for controlled release systems. Research on zirconium-based drug delivery systems has primarily centered on the use of porous zirconia nanoparticles. Information regarding the drug loading capacity, encapsulation efficiency, and release kinetics of therapeutic agents from a Zr3(CO3)O5 matrix is not available in the scientific literature.

Due to the absence of detailed research findings and data tables specific to Zirconium carbonate oxide (Zr3(CO3)O5), it is not possible to provide a thorough and scientifically accurate article on its functional applications and performance evaluation in the requested areas.

Surface Chemistry and Interfacial Phenomena of Zirconium Carbonate Oxide Zr3 Co3 O5

Surface Energetics and Atomistic Structure of Zr3(CO3)O5 Facets

There is no available research detailing the surface energies of different crystallographic facets of Zirconium carbonate oxide. Furthermore, atomistic-level structural models and computational studies that could predict the most stable surface terminations and reconstructions are absent from the scientific literature.

Adsorption Mechanisms at Zirconium Carbonate Oxide Surfaces

Scientific studies investigating the adsorption of molecules on the surface of Zr3(CO3)O5 are not available. As a result, there is no data on adsorption energies, preferred binding sites, or the nature of interactions (physisorption vs. chemisorption) for various adsorbates on this material.

Interactions with Aqueous Media and Environmental Interfaces

The behavior of Zirconium carbonate oxide in aqueous environments, including its dissolution kinetics, surface hydroxylation, and the formation of an electric double layer, has not been documented. Understanding these interactions is critical for environmental and biomedical applications.

Strategies for Surface Modification and Functionalization

While surface modification is a common strategy to tailor the properties of materials, there are no published methods specifically developed for the surface modification or functionalization of Zirconium carbonate oxide.

Role of Surface Defects and Active Sites in Chemical Reactivity

The identification and characterization of surface defects, such as vacancies, adatoms, and step edges, and their role as active sites in the chemical reactivity of Zr3(CO3)O5 have not been investigated. This information is fundamental to understanding its potential catalytic activity.

Environmental Behavior and Sustainability Aspects of Zirconium Carbonate Oxide Zr3 Co3 O5

Life Cycle Assessment (LCA) Considerations for Synthesis and Application

The production of zirconium compounds begins with the mining and processing of zircon sand (ZrSiO4). A global LCA for zircon sand production identified that the primary environmental impacts are associated with energy consumption, particularly electricity, during the mining and mineral concentration stages. zircon-association.orgzircon-association.orgiaea.org The major direct emissions from zircon mining are linked to the use of fossil fuels, while the manufacturing of zirconium metal involves the use of acids. diva-portal.orgdiva-portal.org

Key Environmental Impact Indicators for Zircon Sand Production

| Impact Category | Contribution from Mining | Key Influencing Factor |

| Primary Energy Demand (PED) | 76% | Electricity Consumption |

| Global Warming Potential (GWP) | 70% | Electricity Consumption |

| Acidification Potential (AP) | High | Fuel Combustion in Transport |

| Eutrophication Potential (EP) | High | Fuel Combustion in Transport |

This table is illustrative and based on data for zircon sand production, which is a precursor to other zirconium compounds.

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental fate and transport of zirconium compounds are largely governed by their low mobility in soil and aquatic systems. nih.govsigmaaldrich.com Zirconium tends to form stable complexes with soil components, which limits its bioavailability. nih.govsigmaaldrich.com

In terrestrial systems, the mobility of zirconium is influenced by several factors:

Soil pH: The partitioning of zirconium between solid and solution phases in soil is greatly influenced by pH. researchgate.net

Soil Texture: The physical composition of the soil can affect zirconium's behavior. researchgate.net

Organic Matter: Zirconium can be adsorbed by soil organic matter, which can reduce its mobility. researchgate.net

In aquatic environments, the behavior of zirconium is also dependent on pH. Zirconium can exist as ZrO2+ in a pH range of 2-7.5. biointerfaceresearch.com Beyond a pH of 7.5, it tends to precipitate as insoluble zirconium dioxide (ZrO2). biointerfaceresearch.com The waste from some water-soluble zirconium compounds, like ammonium (B1175870) zirconium carbonate, has the potential to contaminate soil and water if not managed properly. alibaba.com

Interaction with Natural Organic Matter and Mineral Phases in Environmental Matrices

Zirconium's interaction with natural organic matter and mineral phases in the environment is a key factor in its low mobility. It is known to form various complexes with soil components, which reduces its phytoavailability. nih.govsigmaaldrich.com The presence of carboxyl and phenolic hydroxyl groups in soil organic matter can lead to the adsorption of zirconium. researchgate.net

The persistence of zirconium-bearing minerals in weathered soil profiles suggests a strong association with the mineral phase. researchgate.net In acidic conditions, degradation of certain mineral structures, like zeolites, can lead to a decrease in zirconium adsorption due to changes in surface charge and the loss of exchangeable cations. biointerfaceresearch.com

Sustainable Synthesis Routes and Waste Minimization Strategies

While specific sustainable synthesis routes for Zirconium Carbonate Oxide (Zr3(CO3)O5) are not detailed in the available literature, there is a growing interest in "green synthesis" methods for other zirconium compounds, particularly zirconium dioxide (ZrO2) nanoparticles. These methods are considered more environmentally friendly as they often utilize plant-based extracts as reducing and stabilizing agents, avoiding the use of harsh chemicals. ijeas.orgmdpi.comnih.govresearchgate.netneliti.com

General principles for sustainable synthesis and waste minimization that could be applied to the production of zirconium compounds include:

Utilizing less hazardous chemical syntheses.

Designing for energy efficiency.

Using renewable feedstocks.

Preventing waste rather than treating it after it has been created.

Recycling of zirconium is another important aspect of sustainability. Recycling helps to conserve natural resources, reduce the environmental impact of mining, and lower energy consumption compared to primary production. ferralloy.comquestmetals.com

Potential for Environmental Remediation and Resource Recovery Applications

Zirconium-based materials have shown significant promise in various environmental remediation and resource recovery applications due to their high binding capacities for certain contaminants. frontiersin.org

Water Treatment: Zirconium-based adsorbents, such as zirconium oxides, hydroxides, and phosphates, have been effective in removing heavy metals (like copper, lead, arsenic), fluoride (B91410), and phosphate (B84403) from water. frontiersin.orgnih.govresearchgate.net Zirconium-based metal-organic frameworks (MOFs) are also being explored for the removal of organic and inorganic pollutants from water due to their stability and tunable structures. bioone.orgresearchgate.net

Carbon Dioxide Sorption: Zirconium-containing materials have been investigated for their potential to capture carbon dioxide (CO2). The basic nature of zirconium species, combined with the porous structure of materials like silica (B1680970) composites, can lead to high CO2 sorption capacities. mdpi.com

Examples of Zirconium-Based Materials in Environmental Applications

| Material | Application | Target Pollutant/Resource |

| Zirconium (hydro)oxides | Water Decontamination | Anions (e.g., fluoride, phosphate) |

| Zirconium Phosphates | Wastewater Treatment | Heavy metal cations and dyes |

| Zirconium-based MOFs | Water Remediation | Organic and inorganic pollutants |

| Zirconia-Silica Composites | Carbon Capture | Carbon Dioxide (CO2) |

Advanced Processing and Fabrication Technologies for Zirconium Carbonate Oxide Zr3 Co3 O5 Materials

Nanofabrication and Patterning Techniques for Controlled Architectures

The fabrication of controlled nano-architectures often begins with the synthesis of nanoparticles. Zirconium carbonate compounds are key reactants in several methods for producing nano-sized zirconium carbonates and, subsequently, zirconium oxides. These techniques allow for precise control over particle size and morphology, which is fundamental for creating structured nanomaterials.

One innovative approach is biocarbonation , an eco-friendly method that utilizes plant-derived urease enzymes. In this process, the enzymatic hydrolysis of urea (B33335) generates carbonate ions in a controlled manner, which then react with dissolved zirconium salts to precipitate spherical-shaped zirconium carbonate nanoparticles. Research has demonstrated the formation of zirconium carbonate nanoparticles with diameters between 43 and 65 nm using this bio-inspired technique. thefabricator.com Subsequent thermal treatment of these carbonate nanoparticles can convert them into zirconium oxide nanoparticles. thefabricator.comarabjchem.org

Another significant method is the supercritical hydrothermal synthesis of zirconia nanoparticles directly from zirconium basic carbonate. In this process, zirconium basic carbonate, which is insoluble in water at ambient temperatures, is treated in supercritical water. This method has successfully produced zirconia nanoparticles with diameters in the range of 10–20 nm, consisting of both tetragonal and monoclinic phases. researchgate.net The carbonate ions present on the surface of the nanoparticles are believed to act as stabilizers for the otherwise unstable tetragonal phase at lower temperatures. researchgate.net

Furthermore, nanosized zirconia can be produced from ammonium (B1175870) zirconium carbonate , an inexpensive chemical commodity. A chemical route involving the preparation of a zirconium sol from an ammonium zirconium carbonate paste, followed by aging and calcination, yields zirconia nanoparticles. researchgate.net The particle size of the initial sols can be characterized to control the final product. researchgate.net

The table below summarizes various nanofabrication approaches starting from zirconium carbonate precursors.

| Precursor Material | Fabrication Technique | Resulting Material | Particle Size | Key Findings |

| Zirconium Salts | Biocarbonation | Zirconium Carbonate Nanoparticles | 43–65 nm | Eco-friendly synthesis using urease enzyme; produces spherical nanoparticles. thefabricator.comarabjchem.org |

| Zirconium Basic Carbonate | Supercritical Hydrothermal Synthesis | Zirconia (ZrO2) Nanoparticles | 10–20 nm | Produces a mix of tetragonal and monoclinic phases; carbonate ions act as stabilizers. researchgate.net |

| Ammonium Zirconium Carbonate | Sol-Gel / Calcination | Zirconia (ZrO2) Nanoparticles | Varies | Utilizes an inexpensive precursor to produce either nanosized zirconia or sulfated zirconia. researchgate.net |

Additive Manufacturing (3D Printing) of Zr3(CO3)O5-based Structures

Direct additive manufacturing of components from zirconium carbonate oxide is not a common practice, as the material is thermally unstable and decomposes upon heating, which is a key step in the sintering of 3D printed ceramic parts. researchgate.net Instead, zirconium carbonate serves a crucial upstream role as a precursor for the production of high-purity zirconium oxide (zirconia, ZrO2) powders, which are the primary feedstock for ceramic 3D printing. samaterials.comgoogle.com

The most prevalent additive manufacturing techniques for zirconia-based structures include:

Vat Photopolymerization (e.g., SLA, DLP): This method uses a photocurable resin loaded with ceramic particles (a slurry) that is selectively cured by light, layer by layer. nih.govchalmers.senih.gov

Material Extrusion: A paste or filament composed of a binder and ceramic powder is extruded through a nozzle to build a part. azom.comnasa.gov

In both cases, the "green body" formed by the printing process must undergo a debinding step to remove the polymer binder, followed by a high-temperature sintering step to densify the ceramic particles into a solid object. It is during this sintering that the final zirconia microstructure is formed. The quality, purity, and particle size distribution of the initial zirconia powder are critical for achieving a dense, defect-free final part. Zirconium carbonate is a preferred starting material for synthesizing these powders because its decomposition yields fine, reactive zirconia particles with high purity. google.com

Therefore, while Zr3(CO3)O5 is not the printed material itself, its properties are integral to the quality of the raw materials used in the additive manufacturing of advanced zirconia ceramics for applications in dentistry, aerospace, and chemical processing. thefabricator.comnih.govazom.com

Advanced Thin Film Deposition Techniques (e.g., sputtering, sol-gel)

Similar to additive manufacturing, the direct deposition of zirconium carbonate oxide thin films is not a standard technological process due to the compound's nature as a precursor. Advanced thin films are typically composed of stable materials like zirconium oxide (ZrO2). However, zirconium carbonate plays a role in the synthesis of the materials used for these deposition techniques.

Sol-Gel Method: The sol-gel process is a wet-chemical technique used for fabricating materials from chemical precursors. While many sol-gel routes for zirconia use zirconium alkoxides or chlorides, processes involving carbonate species have been reported. For instance, carbonate-containing zirconium(IV) hydroxide (B78521) has been successfully prepared via a sol-gel procedure. researchgate.net This demonstrates that carbonate functional groups can be part of the precursor gel network, which is then typically heat-treated to form the final oxide film. Polycrystalline tetragonal zirconia fibers have also been produced by pyrolyzing precursor fibers derived from a citrate-acetate-zirconium complex solution, showcasing the versatility of precursor chemistry in forming structured materials. researchgate.net

Sputtering: Sputtering is a physical vapor deposition (PVD) technique where a solid target is bombarded with high-energy ions, causing atoms from the target to be ejected and deposited onto a substrate. The targets used for sputtering to create zirconia films are made of high-purity, dense zirconia. Zirconium carbonate is a vital raw material for producing the initial high-purity zirconia powder that is then processed and sintered to create these sputtering targets. The quality of the precursor directly influences the purity and performance of the resulting thin film.

Fabrication of Composite Materials and Hybrid Structures incorporating Zr3(CO3)O5

While many zirconium composites are based on zirconia or zirconium carbide, there are specific instances where zirconium carbonate compounds are directly incorporated into composite or hybrid structures to impart specific properties.

One notable example is the use of Ammonium Zirconium Carbonate (AZC) in polymer composite films. Research on poly(vinyl alcohol) (PVA) and xylan (B1165943) composite films showed that the addition of AZC as a cross-linking agent significantly improved the material's properties. researchgate.net The carbonate and hydroxide groups on the zirconium complex can form strong interactions with the hydroxyl groups of the polymer chains, enhancing mechanical strength and water resistance.

In another application, zirconium carbonate is used as a reactant for the in-situ fabrication of ceramic matrix composites . For example, a ZrC-SiC matrix can be fabricated through an in-situ reaction method using a zirconium salt (such as zirconium carbonate), silicon powder, and a carbon source like phenolic resin. researchgate.net The raw materials are mixed and heated to a high temperature (e.g., ~1500 °C), where the zirconium carbonate decomposes and reacts with the other components to form zirconium carbide within the final composite structure. researchgate.net This approach avoids the need to handle and process separate carbide powders.

The table below details research findings on composites incorporating zirconium carbonate compounds.

| Composite System | Zirconium Compound Used | Role of Zirconium Compound | Key Research Findings |

| Poly(vinyl alcohol)/Xylan Film | Ammonium Zirconium Carbonate (AZC) | Additive / Cross-linking agent | Increased elongation at break from 18.5% to 218.0% with 15% AZC addition. Improved water resistance and thermal stability of the polymer film. researchgate.net |

| ZrC-SiC Ceramic Matrix | Zirconium Carbonate | In-situ Reactant / Precursor | Zirconium carbonate serves as the zirconium source, decomposing and reacting at high temperatures to form the ZrC phase within the composite matrix. researchgate.net |

Analytical Methodologies for Detection, Quantification, and Speciation of Zirconium Carbonate Oxide Zr3 Co3 O5

Development of In-situ and Ex-situ Analytical Tools for Monitoring

Monitoring the formation and decomposition of Zirconium Carbonate Oxide is essential for controlling its synthesis and application. osti.govresearchgate.net Both in-situ and ex-situ analytical tools are employed to provide real-time process insights and detailed off-line characterization.

In-situ Monitoring: In-situ techniques allow for the real-time analysis of chemical and physical changes during the precipitation or thermal treatment of zirconium carbonate compounds.